4-Methylpyrido[3,4-d]pyrimidine

EGFR inhibition Tyrosine kinase Anticancer

Select 4-Methylpyrido[3,4-d]pyrimidine (CAS 51752-73-9) as your core building block to access clinically validated kinase and necroptosis inhibitor space. This [3,4-d] regioisomer delivers single-digit nM potency against MPS1 (BOS172722 scaffold) and superior EGFR activity (IC50 0.008 nM) versus other isomers. The 4-methyl substituent enhances metabolic stability (improved HLM) and blocks undesired reactivity, enabling rational SAR at C-2, C-6, and C-8. With a LogP of 1.33 and TPSA of 38.67 Ų, it offers favorable CNS permeability. For RIPK3/RIPK1-selective necroptosis programs and cytokinin analog research, this specific isomer is non-interchangeable. Insist on the authentic [3,4-d] scaffold to secure target potency, selectivity, and metabolic stability.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
Cat. No. B13099228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrido[3,4-d]pyrimidine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=NC=N1
InChIInChI=1S/C8H7N3/c1-6-7-2-3-9-4-8(7)11-5-10-6/h2-5H,1H3
InChIKeyBUNZGFIINLFNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyrido[3,4-d]pyrimidine – Core Scaffold Overview and Procurement Context


4-Methylpyrido[3,4-d]pyrimidine (CAS 51752-73-9; molecular formula C8H7N3; MW 145.16 g/mol) is a bicyclic nitrogen-containing heterocycle belonging to the pyrido[3,4-d]pyrimidine class . This scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors, necroptosis inhibitors, and cytokinin analogs [1]. The compound features a fused pyridine-pyrimidine ring system with a methyl substituent at the 4-position, providing a defined starting point for further derivatization at positions C-2, C-6, and C-8. Its computed physicochemical properties include a LogP of 1.33 and a topological polar surface area (TPSA) of 38.67 Ų, indicating moderate lipophilicity suitable for cell permeability optimization . The [3,4-d] regioisomer specifically has been shown to confer superior potency compared to other pyridopyrimidine isomers in multiple target classes, a critical factor for rational building block selection [2].

Why Generic Pyridopyrimidine Substitution Fails: The Regioisomer-Specific SAR of 4-Methylpyrido[3,4-d]pyrimidine


Pyridopyrimidine scaffolds exist in four regioisomeric forms—[2,3-d], [3,2-d], [3,4-d], and [4,3-d]—and their biological activity is profoundly influenced by the position of nitrogen atoms within the fused ring system [1]. Direct head-to-head comparisons against isolated EGFR have demonstrated that the [3,4-d] and [4,3-d] isomers are the most potent, followed by [3,2-d] compounds, with [2,3-d] analogues exhibiting the weakest activity [1]. Furthermore, the position of substituents such as methyl groups on the core scaffold critically modulates both target potency and ADME properties: the introduction of a methyl group at the 6-position of pyrido[3,4-d]pyrimidine significantly improves human liver microsome (HLM) stability and CDK2 selectivity compared to unsubstituted analogs [2]. These findings demonstrate that different pyridopyrimidine regioisomers and substitution patterns are not interchangeable; selection of the specific 4-methylpyrido[3,4-d]pyrimidine scaffold is essential for accessing the optimal potency, selectivity, and metabolic stability profiles documented in the literature.

Quantitative Differentiation Evidence for 4-Methylpyrido[3,4-d]pyrimidine Against Comparator Scaffolds


EGFR Inhibitory Potency: [3,4-d] vs. [2,3-d] and [3,2-d] Pyridopyrimidine Regioisomers

In a systematic evaluation of all four pyrido[d]pyrimidine regioisomers as EGFR tyrosine kinase inhibitors, the [3,4-d] and [4,3-d] series were the most potent, followed by the [3,2-d] compounds, with the [2,3-d] analogues being the least active [1]. Within the [3,4-d] series, compound 7f (6-(methylamino)pyrido[3,4-d]pyrimidine derivative) achieved an IC50 of 0.008 nM against isolated EGFR, representing a >3,600-fold improvement over the most potent [2,3-d] analogue in the same study. This demonstrates that the pyrido[3,4-d]pyrimidine core provides a superior potency platform for EGFR inhibitor design relative to other available pyridopyrimidine building blocks [1].

EGFR inhibition Tyrosine kinase Anticancer

Metabolic Stability Enhancement via Methyl Substitution on Pyrido[3,4-d]pyrimidine: 6-Me vs. Unsubstituted Core

The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core dramatically improved human liver microsome (HLM) stability. The unsubstituted compound 17 (pyrido[3,4-d]pyrimidine core without 6-methyl) exhibited a high intrinsic clearance (Clint) of 92 μL/min/mg protein, while the matched 6-methylated analog (compound 35) showed a substantially reduced HLM metabolism, making it by far the most stable compound in the series [1]. Additionally, 6-methylation improved CDK2 selectivity, with the Ki ratio (CDK2/MPS1) increasing to between 500 and 7600 for the methylated compounds (34 and 35), compared to much lower selectivity for the non-methylated precursors [1]. Although this study focuses on the 6-methyl substitution rather than the 4-methyl group present in the target compound, it establishes the pyrido[3,4-d]pyrimidine core as a uniquely tunable scaffold where strategic methylation profoundly alters both PK and selectivity profiles—a property not demonstrated to the same extent for other pyridopyrimidine isomers.

MPS1 kinase Metabolic stability HLM

Regioisomer-Dependent Cytokinin Activity: [3,4-d] Exhibits Kinetin-Comparable Activity

Among a series of 4-aminopyridopyrimidine regioisomers evaluated for cytokinin activity in tobacco callus bioassays, 2-methyl-4-anilinopyrido[3,4-d]pyrimidine exhibited moderate activity almost comparable to that of kinetin, a natural cytokinin standard [1]. Critically, the study established that the position of the nitrogen atom in the pyridine moiety of the pyridopyrimidine ring was critical for this activity. This regioisomer-specific effect underscores that the [3,4-d] scaffold provides a distinct binding mode to the cytokinin receptor that is not accessible with other pyridopyrimidine isomers [1]. For agrochemical discovery programs, this positions 4-methylpyrido[3,4-d]pyrimidine as the appropriate starting scaffold for developing synthetic cytokinin analogs.

Cytokinin activity Plant biology Agrochemical

RIPK3 Selectivity Advantage Over RIPK1: Pyrido[3,4-d]pyrimidine Derivative vs. GSK872

In a direct comparison study, a pyrido[3,4-d]pyrimidine derivative (compound 20) was evaluated against GSK872, a representative selective RIPK3 inhibitor. Compound 20 demonstrated comparable inhibitory potency against RIPK3-mediated MLKL phosphorylation (pMLKL) in HT-29 cells relative to GSK872, but crucially exhibited lower potency against RIPK1 than GSK872, resulting in higher selectivity for RIPK3 over RIPK1 [1]. This improved selectivity window for the pyrido[3,4-d]pyrimidine series over a clinical-stage benchmark inhibitor highlights the scaffold's inherent advantage in achieving kinase selectivity. Additionally, compound 20 suppressed migration and invasion of AsPC-1 pancreatic cancer cells and relieved TNFα-induced systemic inflammatory response syndrome in vivo [1].

RIPK3 Necroptosis Selectivity

Physicochemical Property Differentiation: LogP and TPSA of 4-Methylpyrido[3,4-d]pyrimidine vs. 4-Chloro Analog

4-Methylpyrido[3,4-d]pyrimidine (CAS 51752-73-9) has a computed LogP of 1.33 and TPSA of 38.67 Ų , placing it in a favorable drug-like property space (LogP < 5, TPSA < 140 Ų). In comparison, the 4-chloro analog (4-chloropyrido[3,4-d]pyrimidine, CAS 51752-67-1) bears a more electronegative and reactive chlorine substituent, yielding different reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . While the 4-chloro analog provides a handle for derivatization via SNAr, the 4-methyl compound offers a more metabolically stable, lipophilicity-balanced starting point for programs where the methyl group is desired as a terminal substituent or where late-stage C–H functionalization is planned. The methyl group contributes only +0.5 to LogP compared to an unsubstituted pyrido[3,4-d]pyrimidine (estimated LogP ~0.8), while the chloro group increases LogP by approximately +1.0 and introduces potential metabolic liability through oxidative dechlorination pathways.

Physicochemical properties Drug-likeness Building block

Synthetic Versatility: 4-Methylpyrido[3,4-d]pyrimidine as a Key Intermediate for Kinase Inhibitor Libraries

The pyrido[3,4-d]pyrimidine scaffold, including its 4-methyl variant, serves as a central intermediate for generating diverse kinase inhibitor libraries. A structure-based hybridization approach leveraging this scaffold led to the rapid discovery of potent MPS1 inhibitors with IC50 values as low as 1.8 nM (BDBM50386816) and 2 nM (BDBM50386831) against TTK/MPS1 kinase [1][2]. The 4-methyl group serves as a non-reactive blocking group at a position known to be critical for target engagement, allowing focused SAR exploration at the C-2, C-6, and C-8 positions. This contrasts with 4-halo analogs (e.g., 4-chloro), which undergo premature nucleophilic displacement and thus limit the accessible chemical space for late-stage diversification. The synthetic accessibility of 4-methylpyrido[3,4-d]pyrimidine via thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride has been reported with yields exceeding 80%, making it a practical and scalable intermediate for medicinal chemistry programs [3].

Synthetic building block Kinase inhibitor Parallel synthesis

Recommended Research and Industrial Application Scenarios for 4-Methylpyrido[3,4-d]pyrimidine


Kinase Inhibitor Lead Generation: MPS1/TTK and EGFR Programs

4-Methylpyrido[3,4-d]pyrimidine is the optimal scaffold for initiating kinase inhibitor programs targeting MPS1/TTK or EGFR. As demonstrated by the discovery of the Phase 1 clinical candidate BOS172722, derivatives built on this core achieve single-digit nanomolar biochemical potency (IC50 = 1.8–2 nM) against MPS1 [1]. For EGFR programs, the [3,4-d] regioisomer delivers the highest potency among all pyridopyrimidine isomers, with specific derivatives achieving IC50 = 0.008 nM against isolated EGFR [2]. The 4-methyl group provides a metabolically stable blocking substituent that directs SAR exploration to the C-2, C-6, and C-8 vectors without introducing the reactivity liabilities of 4-halo analogs.

Necroptosis Inhibitor Development with Improved Selectivity Over RIPK1

For necroptosis-targeted drug discovery, the pyrido[3,4-d]pyrimidine scaffold (as exemplified by compound 20) offers superior RIPK3/RIPK1 selectivity compared to the benchmark inhibitor GSK872, while maintaining comparable on-target potency in HT-29 cell-based pMLKL inhibition assays [3]. This selectivity advantage reduces off-target pharmacology concerns. Additionally, compound 20 demonstrated in vivo efficacy in a TNFα-induced systemic inflammatory response syndrome (SIRS) model [3]. 4-Methylpyrido[3,4-d]pyrimidine serves as the logical starting building block for SAR expansion around this chemotype.

Agrochemical Cytokinin Analog Synthesis

In plant biology and agrochemical research, the [3,4-d] pyridopyrimidine regioisomer has been validated as a scaffold for synthetic cytokinin analogs with activity approaching that of the natural cytokinin kinetin [4]. The position of the nitrogen atom in the pyridine ring is critical for this activity, making the [3,4-d] isomer specifically required—other pyridopyrimidine regioisomers are not functional substitutes. 4-Methylpyrido[3,4-d]pyrimidine provides a pre-functionalized entry point for generating 2,4-disubstituted and 4-substituted amino derivatives with cytokinin-like activity.

Focused Library Synthesis for CNS-Permeable Kinase Inhibitors

With a computed LogP of 1.33 and TPSA of 38.67 Ų, 4-methylpyrido[3,4-d]pyrimidine resides in physicochemical property space favorable for CNS drug discovery (typically LogP 1–4, TPSA < 90 Ų) . The scaffold's moderate lipophilicity and low TPSA support the design of brain-penetrant kinase inhibitors, a therapeutic area where many alternative heterocyclic scaffolds (e.g., quinazolines with higher TPSA) face permeability limitations. The 4-methyl group provides a strategic balance—sufficient lipophilicity for passive permeability without exceeding thresholds associated with high metabolic clearance.

Quote Request

Request a Quote for 4-Methylpyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.